![molecular formula C31H29NO6 B1394194 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid CAS No. 35591-10-7](/img/structure/B1394194.png)
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Descripción general
Descripción
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid, also known as (2S)-2-benzyloxycarbonylaminopropionic acid, is an organic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. This compound has a unique structure that has been found to have interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Synthesis and Labeling in Metabolic Studies
Kurosawa and Nishioka (1996) used a related compound, (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (L-DOPS), efficiently labeled with carbon-14, in mammalian metabolic studies. Their synthesis method involved the use of 3,4-bis(benzyloxy) [carbonyl-14C]-benzaldehyde, indicating the relevance of similar benzyloxy compounds in metabolic research and labeling techniques (Kurosawa & Nishioka, 1996).
2. Development of Antidiabetic Agents
Henke et al. (1998) identified a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists. They used a structurally novel PPARgamma agonist, which included a 2-aminobenzophenone moiety, related to the benzyloxy compound , demonstrating its potential in developing antihyperglycemic and antihyperlipidemic agents (Henke et al., 1998).
3. Synthesis of Thiadiazole Derivatives and Antimicrobial Activity
Pund et al. (2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, leading to 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds demonstrated strong antimicrobial activities against various microorganisms, highlighting the utility of benzyloxy derivatives in synthesizing antimicrobial agents (Pund et al., 2020).
4. Chiral Separation and Stationary Phase Development
Chen et al. (2011) synthesized compounds derived from D-tartaric acid, including (2S,3S)-2,3-bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, for use as chiral selectors in stationary phases for chromatography. This application demonstrates the importance of benzyloxy derivatives in chiral separation technologies (Chen et al., 2011).
Propiedades
IUPAC Name |
(2S)-3-[3,4-bis(phenylmethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO6/c33-30(34)27(32-31(35)38-22-25-14-8-3-9-15-25)18-26-16-17-28(36-20-23-10-4-1-5-11-23)29(19-26)37-21-24-12-6-2-7-13-24/h1-17,19,27H,18,20-22H2,(H,32,35)(H,33,34)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZUOMFFRLUIF-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



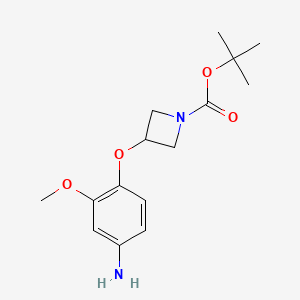
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)
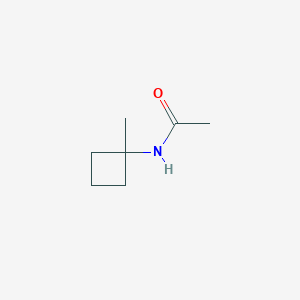
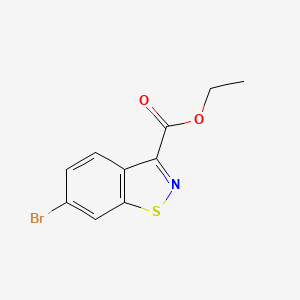


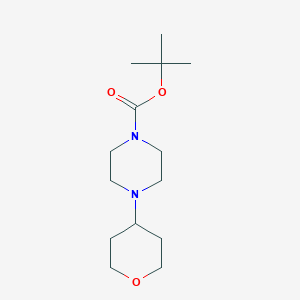
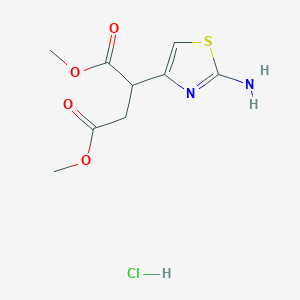
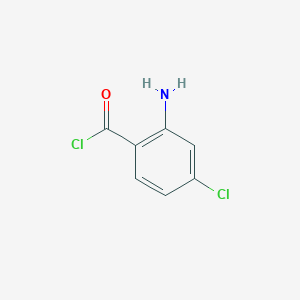

![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)


![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)